
1,5-Diiodonaphthalene
Vue d'ensemble
Description
1,5-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has a molecular weight of 379.97 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 1,5-Diiodonaphthalene consists of a naphthalene core with iodine atoms attached at the 1 and 5 positions . The InChI code for the compound is 1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H .
Chemical Reactions Analysis
1,5-Diiodonaphthalene can participate in various chemical reactions. For example, in radical nucleophilic aromatic substitution of dihaloarenes, the compound can undergo disubstitution . The efficiency of this intramolecular electron transfer is related to the π-conjugation of the radical anion .
Physical And Chemical Properties Analysis
1,5-Diiodonaphthalene is a white to yellow solid . It has a molecular weight of 379.97 . The compound’s InChI code is 1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H .
Applications De Recherche Scientifique
Metal-Halogen Exchange Reactions
Wang et al. (1991) explored the use of 1,5-diiodonaphthalene in metal-halogen exchange reactions. Their research demonstrated that it can serve as a precursor for both organometallic reagents and compounds derived from nucleophilic substitution. This makes 1,5-diiodonaphthalene a valuable component in the synthesis of 1,5-disubstituted naphthalenes (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).
Synthesis of Metallocene Complexes
Research by Gronbeck et al. (1989, 1990) and Hudson et al. (2000) focused on synthesizing metallocene complexes using 1,5-diiodonaphthalene. These complexes have applications in areas like catalysis and materials science. For instance, Hudson et al. reported the synthesis of stacked trinuclear complexes, which have unique electronic properties (Gronbeck, Matchett, & Rosenblum, 1989, 1990; Hudson, Foxman, & Rosenblum, 2000).
Synthesis of Diiodonaphthalene Derivatives
Hellberg et al. (2003) developed a facile synthesis method for 2,3-diiodonaphthalene and 2-bromo-3-iodonaphthalene, showcasing the versatility of diiodonaphthalenes in chemical synthesis (Hellberg, Allared, & Pelcman, 2003).
Applications in Organic Chemistry
A range of studies, such as those by Tirtca et al. (2010) and Ghosn & Wolf (2011), have investigated the applications of 1,5-diiodonaphthalene in organic chemistry. These studies explored its use in synthesizing complex organic structures, including polymers and chiral naphthalenes, revealing its potential in advanced organic synthesis and material science applications (Tirtca, Prosenc, Schmidt, Heck, Albrecht, Görlitz, Reuter, & Rentschler, 2010; Ghosn & Wolf, 2011).
Development of Fluorescent Chemosensors
Chen et al. (2011) utilized 1,5-diiodonaphthalene in the creation of fluorescent chemosensors. These sensors demonstrate high sensitivity and selectivity, underscoring the compound's potential in developing advanced sensing materials (Chen, Wang, Jin, Feng, Wang, & Lu, 2011).
Mécanisme D'action
Target of Action
It is known to participate in the srn1 (unimolecular radical nucleophilic substitution) reaction . This reaction involves nucleophilic substitution on aromatic and aliphatic compounds .
Mode of Action
This transformation takes place through electron transfer steps with radicals and radical anions as intermediates .
Biochemical Pathways
The compound’s participation in the srn1 reaction suggests it may influence pathways involving aromatic and aliphatic compounds .
Result of Action
Its involvement in the srn1 reaction suggests it may contribute to the substitution of unactivated aromatic and heteroaromatic substrates, vinyl halides, perfluoroalkyl iodides, and activated and non-activated alkyl compounds .
Action Environment
The srn1 reaction, in which the compound participates, can be influenced by various factors such as the nature of the nucleophile and reaction conditions .
Propriétés
IUPAC Name |
1,5-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRJPQOLRHRVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396638 | |
| Record name | 1,5-diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diiodonaphthalene | |
CAS RN |
27715-44-2 | |
| Record name | 1,5-Diiodonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27715-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,5-diiodonaphthalene in organic synthesis?
A1: 1,5-Diiodonaphthalene serves as a versatile precursor for synthesizing various 1,5-disubstituted naphthalene derivatives. This is due to its ability to undergo metal-halogen exchange reactions, leading to the formation of organometallic reagents. These reagents can be further reacted with a range of electrophiles, providing access to diversely functionalized naphthalene compounds [, ].
Q2: Can you describe the structural characteristics of 1,5-diiodonaphthalene?
A2: 1,5-Diiodonaphthalene (C10H6I2) has a molecular weight of 380.0 g/mol. Its structure comprises a naphthalene ring with iodine atoms substituted at the 1 and 5 positions. Crystallographic studies reveal that the molecule is planar with weak intermolecular interactions, primarily I⋯π and I⋯I interactions [].
Q3: How does steric repulsion influence the reactivity of 1,8-diiodonaphthalene compared to 1,5-diiodonaphthalene?
A3: The proximity of iodine atoms in 1,8-diiodonaphthalene leads to significant steric repulsion, distorting the naphthalene ring. This distortion makes 1,8-diiodonaphthalene susceptible to halo-Jacobsen rearrangement in the presence of trifluoromethanesulfonic acid, yielding 1,5-diiodonaphthalene and 1,4-diiodonaphthalene as products []. In contrast, 1,5-diiodonaphthalene, with its iodine atoms further apart, does not exhibit this rearrangement under similar conditions.
Q4: What alternative synthetic routes are available for preparing 1,5-diiodonaphthalene derivatives?
A4: Apart from using 1,5-diiodonaphthalene as a starting material, researchers have developed one-pot electron-transfer nucleophilic substitution reactions for synthesizing specific 1,5-diiodonaphthalene derivatives. For example, reacting 1,4-diiodobenzene with the anion of 2-naphthol under irradiation in liquid ammonia yields 1,4-phenylene-1,1′-dinaphthalen-2-ol []. This method offers an alternative approach to accessing specific derivatives without the need for pre-synthesized 1,5-diiodonaphthalene.
Q5: How does the photodissociation of 1,5-diiodonaphthalene occur, and what insights do we gain from its translational energy distribution?
A5: Upon absorbing UV light (265-321 nm), 1,5-diiodonaphthalene undergoes dissociation, primarily releasing iodine atoms in their ground electronic state. Analysis of the translational energy distribution of the fragments suggests that the absorbed energy is initially localized within the aromatic system and subsequently transferred to the carbon-iodine bond, leading to its cleavage. This process provides valuable information about the energy transfer dynamics within the molecule [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)

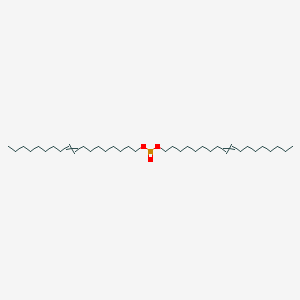
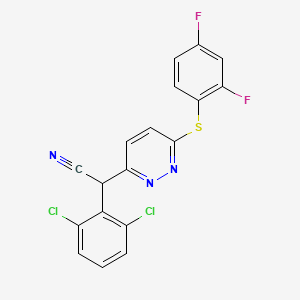


![(E)-N,N-bis[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide](/img/structure/B1598874.png)
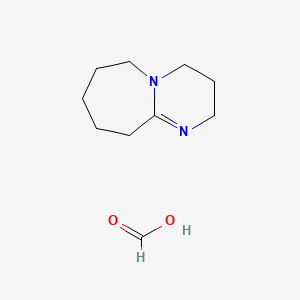
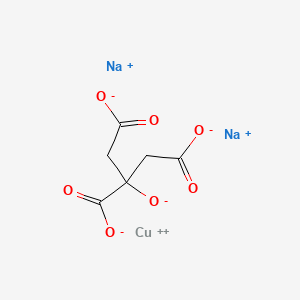
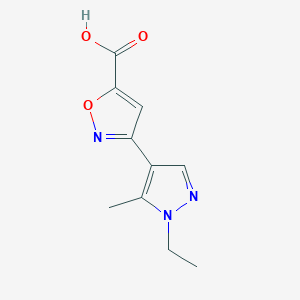
![methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate](/img/structure/B1598884.png)

![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)